molecular formula C19H20ClNO4 B4301142 3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid

3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid

Cat. No.: B4301142
M. Wt: 361.8 g/mol
InChI Key: DVDKPAYTTCEFAU-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid is an organic compound with the molecular formula C17H18ClNO4. This compound is characterized by the presence of a chlorobenzoyl group, an isopropoxyphenyl group, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with 3-amino-3-(4-isopropoxyphenyl)propanoic acid in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid
  • 3-[(4-bromobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid
  • 3-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

Uniqueness

3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid is unique due to the presence of both the chlorobenzoyl and isopropoxyphenyl groups, which confer specific chemical and biological properties. These structural features make it distinct from other similar compounds and contribute to its specific applications and reactivity.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-12(2)25-16-9-5-13(6-10-16)17(11-18(22)23)21-19(24)14-3-7-15(20)8-4-14/h3-10,12,17H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDKPAYTTCEFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid
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